molecular formula C15H14N2O6S B12192689 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one

8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one

Cat. No.: B12192689
M. Wt: 350.3 g/mol
InChI Key: VXYSJIOZWBTJAV-UHFFFAOYSA-N
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Description

8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one is a complex organic compound that features a chromenone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the isoxazole and sulfonamide groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Formation of ketone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted sulfonamide derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one is unique due to its combination of the chromenone core with the isoxazole-sulfonamide moiety. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

N-(7-hydroxy-4-methyl-2-oxochromen-8-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H14N2O6S/c1-7-6-12(19)22-14-10(7)4-5-11(18)13(14)17-24(20,21)15-8(2)16-23-9(15)3/h4-6,17-18H,1-3H3

InChI Key

VXYSJIOZWBTJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2NS(=O)(=O)C3=C(ON=C3C)C)O

Origin of Product

United States

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